2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSCARNDKFCEM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Synthesis
The pyrrolidine core is typically synthesized via cyclization or hydrogenation reactions. Industrial methods prioritize scalability and enantiomeric purity.
Cyclization of 1,4-Diamines
A common approach involves cyclizing 1,4-diamines under acidic conditions. For example, 3-aminopyrrolidine derivatives are generated via acid-catalyzed ring closure, followed by Boc protection to stabilize intermediates.
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Reactants : 1,4-Diamine derivative (10 mmol), HCl (2 eq)
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Conditions : Reflux in ethanol (12 h), Boc₂O (1.2 eq) in DCM
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Yield : 78–85%
Hydrogenation of Pyrroline Derivatives
Asymmetric hydrogenation of 2-methylpyrroline using chiral catalysts produces enantiomerically pure (S)-2-methylpyrrolidine, a key intermediate.
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Catalyst : PtO₂ (5% w/w)
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Conditions : H₂ (50 psi), ethanol/methanol (3:1), 25°C
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Yield : 92% (99% ee)
Introduction of Cyclopropyl-Methyl-Amino Group
The cyclopropyl-methyl-amino substituent is introduced via alkylation or reductive amination.
Alkylation with Cyclopropylmethyl Bromide
Pyrrolidine intermediates undergo nucleophilic substitution with cyclopropylmethyl bromide under basic conditions.
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Reactants : (S)-3-Aminopyrrolidine (1 eq), cyclopropylmethyl bromide (1.2 eq), K₂CO₃ (2 eq)
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Solvent : Acetonitrile, 60°C, 6 h
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Yield : 70–75%
Reductive Amination
Cyclopropylmethylamine reacts with ketone intermediates in the presence of NaBH₃CN.
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Reactants : 3-Ketopyrrolidine (1 eq), cyclopropylmethylamine (1.5 eq), NaBH₃CN (1.2 eq)
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Solvent : MeOH, 0°C → RT, 12 h
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Yield : 68%
Chloroacetylation
The final step involves acylation with chloroacetyl chloride to install the ethanone moiety.
Acylation with Chloroacetyl Chloride
The pyrrolidine-cyclopropyl-methyl-amine intermediate reacts with chloroacetyl chloride under Schotten-Baumann conditions.
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Reactants : Amine intermediate (1 eq), chloroacetyl chloride (1.5 eq), NaOH (2 eq)
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Conditions : DCM/H₂O (2:1), 0°C → RT, 2 h
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Yield : 80–85%
Alternative: Chloroacetylation via Mixed Anhydrides
For moisture-sensitive substrates, mixed anhydrides (e.g., with ethyl chloroformate) improve reaction efficiency.
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Reactants : Amine intermediate (1 eq), ethyl chloroformate (1.2 eq), chloroacetic acid (1.5 eq)
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Solvent : THF, -10°C, 1 h
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Yield : 75%
Purification and Isolation
Final purification employs column chromatography or recrystallization to achieve >98% purity.
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Stationary Phase : Silica gel (230–400 mesh)
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Eluent : Hexane/EtOAc (4:1 → 1:1 gradient)
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Purity : 98.5% (HPLC)
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Solvent : Ethanol/water (3:1)
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Recovery : 65–70%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Alkylation | 1,4-Diamine cyclization → Alkylation → Acylation | 60 | 97 | Moderate |
| Hydrogenation + Reductive Amination | Asymmetric hydrogenation → Reductive amination → Acylation | 75 | 99 | High |
| Industrial Continuous Flow | Flow reactor for acylation | 85 | 98 | High |
Reaction Optimization Insights
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the α-position of the ketone group serves as a strong electrophilic center, enabling nucleophilic substitution under controlled conditions:
Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to simpler chloroethanones.
Oxidation and Reduction
The ketone group and amino substituents participate in redox reactions:
Ketone Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH4 | MeOH, 0°C | 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol | Low yield (22%) due to steric effects |
| LiAlH4 | THF, reflux | Secondary alcohol | Higher yield (68%) |
Amine Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H2O2, Fe(II) catalyst | Acetic acid, 40°C | N-Oxide derivative | Forms stable nitrone |
Elimination Reactions
Under basic conditions, β-elimination generates α,β-unsaturated ketones:
| Base | Solvent | Product | Selectivity |
|---|---|---|---|
| NaOH | H2O/EtOH, 80°C | 1-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-prop-2-en-1-one | Major product (91%) |
| DBU | DCM, RT | Same enone | Faster reaction |
Mechanism : Deprotonation at the β-hydrogen adjacent to the carbonyl group leads to elimination of HCl and formation of a conjugated enone system.
Cyclization and Ring-Opening
The cyclopropyl and pyrrolidine groups enable unique ring-forming and cleavage reactions:
Catalytic Cross-Coupling
The chlorine atom participates in palladium-catalyzed couplings:
| Coupling Partner | Catalyst System | Product | Efficiency |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-Phenyl-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone | 74% yield |
| Vinyltin reagent | Pd(OAc)2, AsPh3 | Alkenylated derivative | Moderate (58%) |
pH-Dependent Reactivity
The compound displays distinct behavior across pH ranges:
| pH Range | Dominant Reaction | Observations |
|---|---|---|
| Acidic (pH < 3) | Protonation of amine | Enhanced solubility; facilitates SN1 pathways |
| Neutral (pH 6–8) | Stability | Optimal for storage and handling |
| Basic (pH > 10) | Dehydrohalogenation | Rapid elimination to enone |
Comparative Reactivity with Analogues
Data for structurally related compounds highlight this molecule's unique behavior:
This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry. Its stereochemistry and functional group diversity enable precise modifications, aligning with trends in targeted drug discovery .
Scientific Research Applications
Biological Activities
The compound is primarily recognized for its potential role as a pharmacological agent. Research indicates that it may exhibit:
- Antidepressant-like effects : Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- CNS activity : The structure of the compound suggests it may interact with central nervous system (CNS) receptors, potentially leading to anxiolytic or sedative effects .
Synthesis and Derivatives
The ability to synthesize derivatives of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone allows for exploration of various pharmacological properties. Research into these derivatives focuses on:
- Optimizing efficacy : By modifying the cyclopropylmethyl group or the chloro substituent, researchers aim to enhance the compound's potency and selectivity for specific biological targets.
- Reducing side effects : Structural modifications can also help in minimizing adverse effects associated with similar compounds .
Case Studies
Several studies have investigated the applications of this compound and its derivatives:
-
Study on Antidepressant Activity :
- A study published in a peer-reviewed journal evaluated a series of compounds based on the core structure of this compound. The results indicated that certain derivatives exhibited significant antidepressant-like behavior in animal models, suggesting potential for clinical applications in treating mood disorders .
- CNS Interaction Study :
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine-Based Chloroethanones
The target compound shares structural similarities with other pyrrolidine derivatives:
- 2-Chloro-1-pyrrolidin-1-ylethanone: A simpler analog lacking the cyclopropyl-methyl-amino group. It is used in Friedel-Crafts alkylation reactions (e.g., in urea/guanidine derivatives) and requires anhydrous AlCl₃ for synthesis .
- 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone: The (R)-enantiomer of the target compound. Stereochemical differences may lead to distinct pharmacological profiles .
- 2-Chloro-1-[2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]ethanone: Features a bulky hydroxydiphenylmethyl group, synthesized in 81% yield via alkylation, highlighting the impact of substituents on reaction efficiency .
Table 1: Comparison of Pyrrolidine-Based Chloroethanones
Aromatic Chloroethanones
Compounds like 2-chloro-1-(3-chlorophenyl)ethanone and 2-chloro-1-(7-methoxyindol-3-yl)ethanone replace the pyrrolidine group with aromatic or heteroaromatic moieties. These are synthesized via acylation of anilines or indoles with chloroacetyl chloride, yielding 23–78% . Their applications focus on anticonvulsant and gastrointestinal drug candidates, suggesting divergent biological targets compared to pyrrolidine derivatives .
Table 2: Aromatic Chloroethanones
| Compound | Core Structure | Yield (%) | Biological Activity |
|---|---|---|---|
| 2-Chloro-1-(3-chlorophenyl)ethanone | Phenyl | 44–78 | Anticonvulsant |
| 2-Chloro-1-(7-methoxyindol-3-yl)ethanone | Indole | 23 | Gastrointestinal research |
Physicochemical Properties
Elemental analysis data for related compounds (e.g., C, H, N percentages) align with expectations for chloroethanones .
Biological Activity
2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, with the CAS number 1354010-73-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17ClN2O
- Molar Mass : 216.71 g/mol
- Structure : The compound features a chloro group and a pyrrolidine ring, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of antimicrobial properties, particularly its antibacterial and antifungal effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating strong antibacterial properties.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | Staphylococcus aureus | 5 |
| Pyrrolidine Derivative B | Escherichia coli | 75 |
| This compound | Candida albicans | <50 |
The mechanism by which this compound exerts its biological effects may involve:
- Membrane Disruption : Similar alkaloids have been shown to alter bacterial cell membrane permeability, leading to cell lysis.
- Inhibition of Efflux Pumps : This action prevents the expulsion of antimicrobial agents from bacterial cells, enhancing their efficacy.
- Targeting Specific Pathways : The compound may interact with specific biochemical pathways within pathogens, disrupting their metabolic processes.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrrolidine derivatives in cancer therapy, showing antiproliferative effects against various human tumor cell lines with IC50 values in the nanomolar range . Another investigation focused on the antibacterial properties of related compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .
Notable Research Findings
- Antibacterial Properties : In vitro studies have confirmed that similar compounds can inhibit the growth of resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Antifungal Effects : The compound has also been noted for its antifungal activity against strains like Candida glabrata, with promising results suggesting potential therapeutic applications in treating fungal infections .
Q & A
Basic Question: How can I optimize the alkylation step during the synthesis of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone?
Methodological Answer:
The alkylation step is critical for introducing the pyrrolidine moiety. Based on analogous syntheses (e.g., chloroethanone derivatives), optimize conditions as follows:
- Reaction System : Use a biphasic liquid–solid system with dry acetone, potassium carbonate (base), and a catalytic amount of KI to enhance reactivity .
- Temperature : Maintain 60°C for efficient nucleophilic substitution while avoiding decomposition of sensitive groups like cyclopropyl-methyl-amino .
- Monitoring : Track reaction progress via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to confirm intermediate formation and minimize side products .
- Yield Improvement : Pre-purify intermediates (e.g., 2-chloroacetyl chloride derivatives) and use stoichiometric excess of the amine reactant (1.2–1.5 equiv) .
Basic Question: What are the key characterization techniques to confirm the structure and purity of this compound?
Methodological Answer:
Combine multiple analytical methods:
- Spectroscopy :
- Elemental Analysis : Validate C, H, N percentages to ±0.3% deviation .
- HPLC Purity : Use reverse-phase chromatography with UV detection (λ = 254 nm); target ≥95% purity .
Basic Question: How do I assess the impact of stereochemistry on biological activity?
Methodological Answer:
The (S)-configuration at the pyrrolidine nitrogen is critical for target binding. To evaluate stereochemical effects:
- Synthesis of Enantiomers : Use chiral catalysts (e.g., BINAP ligands) or chiral chromatography to isolate (R)- and (S)-isomers .
- Biological Assays : Compare IC50 values in receptor-binding assays (e.g., anticonvulsant or antimicrobial models). A 10-fold difference in potency between enantiomers suggests stereospecific interactions .
- Computational Docking : Model both enantiomers with target proteins (e.g., ion channels) to identify steric clashes or favorable interactions .
Advanced Question: How should I resolve contradictions between computational predictions and experimental biological data?
Methodological Answer:
Discrepancies may arise from unaccounted factors:
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or polarimetry; impurities >5% can skew results .
- Solubility/Bioavailability : Use logP calculations (e.g., XLogP3) to predict membrane permeability. If logP >3, modify substituents (e.g., add polar groups) to improve solubility .
- Off-Target Effects : Perform selectivity profiling against related targets (e.g., GPCR panels) to identify unintended interactions .
- Conformational Analysis : Use X-ray crystallography or NOE NMR to validate the active conformation .
Advanced Question: What strategies are effective for designing analogs with improved potency?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies:
- Core Modifications :
- Substituent Screening :
- Test halogen variations (Br, F) at the chloroethanone position to modulate electrophilicity .
- Add methyl groups to the pyrrolidine ring to restrict rotational freedom and improve binding .
- Biological Validation : Use high-throughput screening (HTS) in disease-relevant models (e.g., seizure induction in rodents for anticonvulsant studies) .
Advanced Question: How can I troubleshoot low yields in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
Low yields often stem from instability of intermediates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
